molecular formula C21H18N2O6S B11164516 methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11164516
M. Wt: 426.4 g/mol
InChI Key: KQCRQPAIMMVSNM-UHFFFAOYSA-N
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Description

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furochromenone core with a thiazole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. One common method includes the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with thiazole derivatives under controlled conditions. The reaction often requires the use of catalysts such as diisopropylcarbodiimide in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

What sets methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate apart is its combination of a furochromenone core with a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H18N2O6S/c1-10-8-28-16-7-17-14(5-13(10)16)11(2)15(20(26)29-17)6-18(24)23-21-22-12(9-30-21)4-19(25)27-3/h5,7-9H,4,6H2,1-3H3,(H,22,23,24)

InChI Key

KQCRQPAIMMVSNM-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NC(=CS4)CC(=O)OC)C

Origin of Product

United States

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